3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid
Description
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety.
Properties
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15-8-12(7-13(9-15)17(21)22)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUOCEQLKAHMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691734 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-71-3 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Cyclopropylaminocarbonyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylaminocarbonyl intermediate.
Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.
Introduction of the Hydroxybenzoic Acid Moiety: Finally, the hydroxybenzoic acid moiety is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclopropylaminocarbonyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group can interact with enzymes or receptors, modulating their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid
- 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid
- 3-(Cyclopropylaminocarbonyl)phenylboronic acid
Uniqueness
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties
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